

An In-depth Technical Guide to 2,3-Pentanedithiol

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Compound of Interest

Compound Name: 2,3-Pentanedithiol

Cat. No.: B15495305

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This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of **2,3-Pentanedithiol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

2,3-Pentanedithiol, also known as 2,3-dimercaptopentane, is an organosulfur compound featuring two thiol (-SH) functional groups on adjacent carbon atoms (a vicinal dithiol). Its structure consists of a five-carbon pentane backbone with thiol substituents at positions 2 and 3.

The fundamental chemical identifiers for **2,3-Pentanedithiol** are summarized below. It is important to note that a specific CAS Registry Number for this compound is not consistently reported across major chemical databases.

Identifier	Value
IUPAC Name	pentane-2,3-dithiol[1]
Synonyms	2,3-pentane dithiol, 2,3-Dimercaptopentane[1][2]
Molecular Formula	C ₅ H ₁₂ S ₂ [3]
Molecular Weight	136.28 g/mol [1][3]
InChI	InChI=1S/C5H12S2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3[3]
InChIKey	RWNVYKFDLQPGLH-UHFFFAOYSA-N[3]
SMILES	CCC(C(C)S)S
PubChem CID	20160189[1]

The presence of two stereocenters at carbons 2 and 3 means that **2,3-Pentanedithiol** can exist as a mixture of stereoisomers.

Physicochemical Properties

The physicochemical properties of **2,3-Pentanedithiol** are not extensively documented with experimental data. The following table summarizes estimated values from available literature, which are useful for predicting its behavior in various chemical environments.

Property	Value	Unit	Source
Assay	95.00 to 100.00	%	[1]
Boiling Point	189.00 to 190.00	°C (at 760 mmHg)	[1]
Vapor Pressure	0.776	mmHg (at 25 °C)	[1]
Flash Point	68.10	°C (155.00 °F)	[1]
Water Solubility	590.9	mg/L (at 25 °C)	[1]
logP (o/w)	2.536	[1]	

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of **2,3-Pentanedithiol** is not readily available in the searched literature. However, a common and logical approach for the synthesis of vicinal dithiols involves a two-step process starting from the corresponding alkene: epoxidation followed by reaction with a sulfur nucleophile. An alternative route is the conversion from the corresponding diol.

Below is a representative experimental protocol for the synthesis of a vicinal dithiol from a vicinal diol, adapted for **2,3-Pentanedithiol**. This is an illustrative procedure and has not been experimentally validated for this specific compound.

Illustrative Protocol: Synthesis of 2,3-Pentanedithiol from 2,3-Pentanediol

This two-step procedure involves the conversion of the diol to a cyclic sulfate or dimesylate, followed by nucleophilic substitution with a thiolating agent.

Step 1: Mesylation of 2,3-Pentanediol

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,3-pentanediol in anhydrous dichloromethane (DCM) at 0 °C (ice bath).
- Add 2.2 equivalents of triethylamine (Et₃N) to the solution.
- Slowly add 2.1 equivalents of methanesulfonyl chloride (MsCl) dropwise, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer twice with DCM.

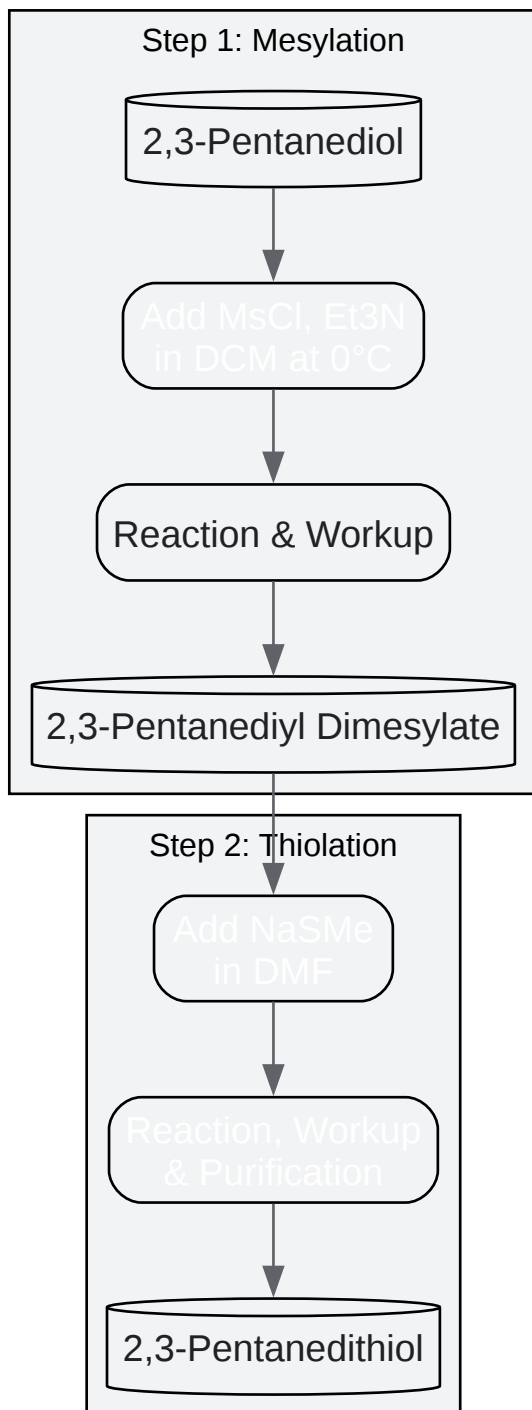
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 2,3-pentanediy l dimesylate.

Step 2: Thiolation of 2,3-Pentanediy l Dimesylate

- In a separate flask, dissolve the crude dimesylate in dimethylformamide (DMF).
- Add 2.5 equivalents of sodium thiomethoxide (NaSMe) or a similar thiolating agent.
- Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
- Separate the layers and extract the aqueous phase with diethyl ether.
- Combine the organic extracts, wash thoroughly with water and then brine to remove DMF and salts.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- The resulting crude product can be purified by distillation under reduced pressure to yield **2,3-Pentanedithiol**.

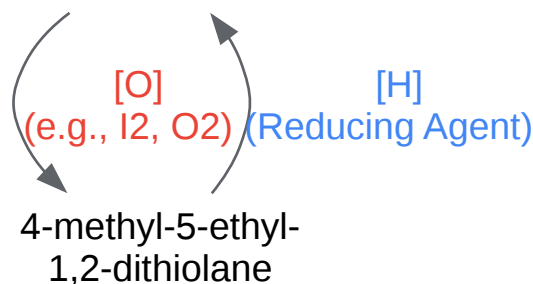
The logical workflow for this synthesis is depicted below.

Illustrative Synthesis Workflow for 2,3-Pentanedithiol



Oxidation of 2,3-Pentanedithiol

2,3-Pentanedithiol

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